molecular formula C8H6N2O3S B034353 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 101667-97-4

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B034353
CAS No.: 101667-97-4
M. Wt: 210.21 g/mol
InChI Key: CYNGLBSDKJIAOD-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3S and its molecular weight is 210.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 723454. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Pathways

Thieno[2,3-d]pyrimidines have been associated with antimicrobial activity , suggesting they may interact with pathways relevant to bacterial growth and proliferation.

Result of Action

Related compounds have shown antimicrobial activity , suggesting that this compound may also have similar effects.

Properties

IUPAC Name

5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNGLBSDKJIAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328084
Record name 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101667-97-4
Record name 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (1.0 g, 4.5 mmol) in THF (14 mL), MeOH (3 mL), and H2O (3 mL) was added lithium hydroxide monohydrate (0.68 g, 16 mmol). The reaction mixture was stirred at RT overnight. The reaction mixture was concentrated, diluted with H2O (20 mL) and washed with DCM (25 mL). The aqueous layer was acidified (pH˜2) with 1M HCl and the resultant precipitate was filtered and dried to give 0.9 g of pure 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, (yield: 94%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What are the potential applications of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives in medicinal chemistry?

A1: Research suggests that derivatives of this compound exhibit promising antimicrobial activity. Specifically:

  • Antibacterial activity: N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, synthesized via a 1,1’-carbonyldiimidazole promoted reaction with substituted benzyl amines, demonstrated good activity against Staphylococcus aureus and Bacillus subtilis strains. [] This activity was particularly pronounced in derivatives with no substituents or small substituents (methyl, methoxy) on the benzene ring. []
  • Antifungal activity: 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one showed notable inhibitory activity against the fungus Candida albicans. []

Q2: How does the structure of this compound derivatives influence their antimicrobial activity?

A2: Structure-activity relationship (SAR) studies highlight the importance of specific structural features:

  • Benzyl Substituents: The presence and nature of substituents on the benzene ring of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides significantly impact antibacterial activity. Compounds with no substituents or small, para-substituted groups exhibited greater potency against S. aureus and B. subtilis. []
  • Alkylation at Position 3: The introduction of a benzyl group at the 3-position of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one appears crucial for activity against Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa. The unsubstituted derivative was inactive against these bacterial strains. [] This suggests that substitution at this position might be essential for interaction with specific bacterial targets.

Q3: What computational chemistry approaches have been used to study this compound derivatives?

A3: Molecular docking studies have been performed on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides to investigate their potential interaction with the bacterial enzyme TrmD from P. aeruginosa. [] Despite promising docking scores, conformational analysis revealed that these compounds might only partially inhibit TrmD, suggesting further structural optimization is necessary for stronger binding and improved efficacy. []

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